molecular formula C11H15FN2 B14091987 4-(3-Fluoro-1-pyrrolidinyl)-2-methylbenzenamine

4-(3-Fluoro-1-pyrrolidinyl)-2-methylbenzenamine

Cat. No.: B14091987
M. Wt: 194.25 g/mol
InChI Key: ONFZYIGLBZIVKR-UHFFFAOYSA-N
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Description

4-(3-Fluoro-1-pyrrolidinyl)-2-methylbenzenamine is a fluorinated aromatic amine with a molecular structure comprising a benzene ring substituted with a methyl group at position 2, an amine group at position 1 (benzenamine), and a 3-fluoro-pyrrolidinyl moiety at position 4. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacological properties.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

4-(3-fluoropyrrolidin-1-yl)-2-methylaniline

InChI

InChI=1S/C11H15FN2/c1-8-6-10(2-3-11(8)13)14-5-4-9(12)7-14/h2-3,6,9H,4-5,7,13H2,1H3

InChI Key

ONFZYIGLBZIVKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-1-pyrrolidinyl)-2-methylbenzenamine typically involves the reaction of 3-fluoropyrrolidine with 2-methylbenzenamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-1-pyrrolidinyl)-2-methylbenzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemical Reactions Analysis

4-(3-Fluoro-1-pyrrolidinyl)-2-methylbenzenamine can undergo oxidation, reduction, and substitution reactions. Oxidation can form corresponding oxides, while reduction reactions can lead to reduced derivatives. Substitution reactions can replace functional groups with other groups. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions. The major products formed depend on the specific reagents and conditions used.

This compound has potential biological activities, which has garnered attention in medicinal chemistry. Its fluorinated pyrrolidine ring and aniline moiety contribute to its interactions with various biological targets, including enzymes and receptors in cellular pathways. The presence of the fluorine atom and the pyrrolidine ring enhances its binding affinity and selectivity towards certain targets.

This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. It may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the fluorine atom significantly enhances binding affinity to target proteins compared to non-fluorinated analogs. Modifications on the pyrrolidine ring can alter pharmacokinetic properties and selectivity towards specific biological targets.

Case Studies

  • Anticancer Activity: Studies have evaluated the efficacy of pyrrolidine derivatives, including this compound, against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 nM against A549 lung cancer cells, suggesting strong anticancer potential.
  • Neuropharmacological Effects: In a preclinical model assessing the impact on mood disorders, compounds similar to this compound exhibited anxiolytic effects in behavioral tests, suggesting potential applications in treating anxiety-related conditions.

Tables

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits proliferation in cancer cell lines
Neurotransmitter ModulationPotential effects on mood and cognition
Enzyme InhibitionTargets methyltransferases

Table 2: Structure-Activity Relationship Insights

Structural ComponentImpact on Activity
Fluorine SubstitutionEnhances binding affinity to target proteins compared to non-fluorinated analogs
Pyrrolidine RingAlters pharmacokinetic properties and selectivity towards specific biological targets

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-1-pyrrolidinyl)-2-methylbenzenamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3-Fluoro-1-pyrrolidinyl)-2-methylbenzenamine with analogous compounds, focusing on molecular structure, physicochemical properties, and applications.

Structural Analogues

2.1.1 o-Toluidine (2-Methylbenzenamine)
  • Molecular Formula : C₇H₉N
  • Key Features : A simple aromatic amine with a methyl group at position 2 and an amine at position 1.
  • Differences : Lacks the pyrrolidinyl and fluorine substituents present in the target compound.
  • Applications : Used industrially as a precursor in dye synthesis and rubber chemicals.
2.1.2 4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylbenzenamine (CAS 2007916-00-7)
  • Molecular Formula : C₁₄H₁₃N₃O
  • Key Features : Contains an imidazo-pyridine moiety linked via an ether bond to the benzene ring.
  • Differences : The imidazo-pyridine group introduces a fused heterocyclic system, differing from the fluorinated pyrrolidine in the target compound.
2.1.3 Solvent Red 41 (CAS 3248-93-9)
  • Molecular Formula : C₂₀H₁₉N₃
  • Key Features : A triarylmethane dye with a conjugated system derived from a 2-methylbenzenamine core.
  • Differences : Bulkier substituents create extended conjugation, unlike the aliphatic pyrrolidine in the target compound.
  • Applications : Primarily used as a dye in histology and industrial applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility/Reactivity Insights
This compound* ~194 (calculated) Fluorinated pyrrolidine, aromatic amine Likely polar due to amine and fluorine; moderate organic solubility.
o-Toluidine 107.16 Simple aromatic amine Liquid at room temperature; oxidizes in air .
4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylbenzenamine 239.28 Ether-linked imidazo-pyridine Enhanced solubility in organic solvents due to ether linkage .
Solvent Red 41 301.39 Conjugated triarylmethane system High molecular weight; insoluble in water, soluble in organic solvents .

*Calculated molecular weight based on inferred formula C₁₁H₁₅FN₂.

Hazard Profiles

  • Heterocyclic Moieties : Pyrrolidine and imidazo-pyridine groups could influence binding to biological targets, necessitating specific toxicity studies.

Key Research Findings and Gaps

  • Structural Activity Relationships (SAR): Fluorine at position 3 of pyrrolidine may enhance lipophilicity and membrane permeability compared to non-fluorinated pyrrolidine derivatives.
  • Synthetic Challenges : Introducing fluorine into the pyrrolidine ring requires specialized fluorination techniques, as seen in analogous compounds (e.g., fluorophenyl derivatives in ) .
  • Data Limitations: No direct toxicity or pharmacological data for the target compound were found in the evidence; inferences rely on structural analogs.

Biological Activity

4-(3-Fluoro-1-pyrrolidinyl)-2-methylbenzenamine, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorinated pyrrolidine ring and an aniline moiety, which contribute to its interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H13FN\text{C}_{11}\text{H}_{13}\text{F}\text{N}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The presence of the fluorine atom and the pyrrolidine ring enhances its binding affinity and selectivity towards certain targets, which may include:

  • Enzymes : Inhibition of methyltransferases, which play critical roles in epigenetic regulation.
  • Receptors : Potential modulation of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies indicate that compounds with similar structures have shown promising results against various cancer cell lines, with IC50 values typically in the nanomolar range.
  • Neurological Effects : The compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Neurotransmitter ModulationPotential effects on mood and cognition
Enzyme InhibitionTargets methyltransferases

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of various pyrrolidine derivatives, including this compound, against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 nM against A549 lung cancer cells, suggesting strong anticancer potential .
  • Neuropharmacological Effects : In a preclinical model assessing the impact on mood disorders, compounds similar to this compound exhibited anxiolytic effects in behavioral tests. This suggests potential applications in treating anxiety-related conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key observations include:

  • Fluorine Substitution : The presence of the fluorine atom significantly enhances binding affinity to target proteins compared to non-fluorinated analogs.
  • Pyrrolidine Ring : Modifications on the pyrrolidine ring can alter pharmacokinetic properties and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Fluorine PresenceIncreased potency against methyltransferases
Ring SubstitutionAltered selectivity and bioavailability

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